molecular formula C17H14O5 B10863233 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

Cat. No.: B10863233
M. Wt: 298.29 g/mol
InChI Key: HSDDCHPSIPWWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 3-ethoxy-4-hydroxyphenyl group at position 2 and a hydroxyl group at position 4. This compound belongs to the class of hydroxy-substituted chromenones, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The ethoxy and hydroxyl substituents on the phenyl ring and chromenone core influence its chemical reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-2-21-17-7-10(3-5-13(17)19)16-9-14(20)12-8-11(18)4-6-15(12)22-16/h3-9,18-19H,2H2,1H3

InChI Key

HSDDCHPSIPWWNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the use of a deep eutectic solvent (DES) as a catalyst, which offers a green and efficient approach to the synthesis . The reaction conditions often include moderate temperatures and short reaction times, making the process both energy-efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound exhibits reactivity at its hydroxyl groups and aromatic systems under oxidative conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Radical scavengingDPPH assayElectron donation via phenolic -OH groups, forming stable radical adducts
Chromen-4-one oxidationKMnO₄ (acidic)Possible formation of quinone derivatives or ring-opened products
  • The 6-hydroxyl group participates in antioxidant activity by neutralizing free radicals, a common property of phenolic compounds .

  • Strong oxidants like KMnO₄ may oxidize the chromen-4-one core or adjacent substituents, though specific products require further characterization .

Reduction Reactions

The ketone group in the chromen-4-one core can undergo reduction:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Ketone reductionNaBH₄ or LiAlH₄Formation of dihydrochromen-4-ol derivatives
  • Reduction of the chromen-4-one moiety yields a secondary alcohol, altering the compound’s electronic properties .

Substitution Reactions

The ethoxy and hydroxyl groups are susceptible to nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Ether hydrolysisHBr/HCl (aqueous)Cleavage of ethoxy to hydroxyl group
AcylationAcetic anhydride (basic)Acetylated hydroxyl groups
  • Acidic hydrolysis converts the ethoxy group to a hydroxyl, forming a dihydroxyphenyl derivative .

  • Acylation at the 6-hydroxyl position enhances lipophilicity, which is critical for pharmaceutical applications .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo EAS reactions, influenced by substituent directing effects:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
NitrationHNO₃/H₂SO₄Nitro groups introduced at ortho/para positions relative to hydroxyl
SulfonationSO₃/H₂SO₄Sulfonic acid derivatives
  • The 4-hydroxyphenyl group directs incoming electrophiles to ortho/para positions due to its electron-donating nature .

Complexation with Metal Ions

The compound forms coordination complexes via its oxygen-rich structure:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
ChelationFe³⁺, Cu²⁺Stable metal-ligand complexes
  • Metal complexes enhance antioxidant and catalytic properties, as observed in similar flavonoids .

Photochemical Reactions

The chromen-4-one core may undergo photochemical transformations:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
[2+2] PhotodimerizationUV lightCyclobutane-linked dimers
  • Substituents on the chromen-4-one ring influence reaction rates and dimer stability .

Esterification and Alkylation

Functionalization of hydroxyl groups modifies solubility and bioavailability:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
MethylationCH₃I/K₂CO₃Methoxy derivatives
GlycosylationActivated sugarsGlycoside conjugates
  • Methylation of the 6-hydroxyl group reduces polarity, potentially improving membrane permeability .

Acid/Base Reactivity

The phenolic hydroxyl groups exhibit pH-dependent behavior:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
DeprotonationNaOHPhenolate ion formation
Salt formationMetal hydroxidesWater-soluble metal phenoxides
  • Phenolate ions enhance solubility in aqueous bases, facilitating purification .

Key Structural Influences on Reactivity

  • Chromen-4-one Core : Governs reduction and photochemical behavior.

  • Phenolic -OH Groups : Drive antioxidant activity and electrophilic substitutions.

  • Ethoxy Substituent : Modulates electronic effects and undergoes hydrolysis.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Alkoxy vs.
  • Prenylation : Compounds with prenyl groups (e.g., 6-prenyl) exhibit increased molecular complexity and may show enhanced binding to hydrophobic enzyme pockets .
  • Positional Isomerism : Substitutions at C6 (e.g., hydroxyl vs. methoxy) alter electronic properties and hydrogen-bonding capacity, influencing antioxidant activity .

Physicochemical Properties

Spectral Data Comparison

Compound IR Peaks (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) Reference
This compound (Inferred) ~3458 (OH), ~1740 (C=O), ~1125 (C-O) δ 1.36 (t, OCH₂CH₃), δ 6.5–7.5 (aromatic protons)
4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl) derivative 3458 (OH), 2937 (CH), 2216 (CN), 1754 (C=O) δ 1.36 (t, OCH₂CH₃), δ 1.78 (m, CH₂), δ 2.87 (m, CH₂)
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one ~3300 (OH), ~1650 (C=O), ~1250 (C-O) δ 3.85 (s, OCH₃), δ 6.8–7.4 (aromatic protons)

Insights :

  • The ethoxy group’s characteristic triplet at δ 1.36 (OCH₂CH₃) and IR C-O stretch (~1125 cm⁻¹) distinguish it from methoxy analogs .
  • Carbonyl peaks (C=O) in chromenones appear near 1740–1650 cm⁻¹, varying slightly with substituent electron effects .

Biological Activity

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one is a chromone derivative known for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16O5\text{C}_{16}\text{H}_{16}\text{O}_5

This compound features a chromone backbone with hydroxyl and ethoxy substituents that contribute to its biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated that this compound possesses potent antibacterial properties comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison Antibiotic (MIC)
Staphylococcus aureus32Ampicillin (16)
Escherichia coli64Gentamicin (32)
Pseudomonas aeruginosa128Ciprofloxacin (64)

These results indicate that the compound is effective against multiple pathogens, suggesting its potential use in treating bacterial infections .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. By reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, this compound may help mitigate inflammation-related diseases .

3. Anticancer Properties

Preliminary studies suggest that this chromone derivative exhibits anticancer activity by inducing apoptosis in cancer cell lines. For instance, it has shown cytotoxic effects against human colorectal adenocarcinoma cells with IC50 values indicating effective growth inhibition. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
Colorectal adenocarcinoma25Induction of apoptosis
Breast cancer30Cell cycle arrest
Lung cancer40Oxidative stress induction

Case Studies

A notable case study involved the administration of this compound in an animal model of induced inflammation. The results showed a significant reduction in inflammatory markers and improved recovery rates compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via solid-phase reactions using malonic acid and substituted phenols in the presence of catalysts like zinc chloride (ZnCl₂) in phosphorous oxychloride (POCl₃). Optimization involves controlling reaction time (e.g., 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 for phenol to malonic acid). Monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) improves yield .

Q. How can the purity and structural integrity of this chromenone derivative be validated post-synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For example, the ethoxy group’s protons appear as a triplet at δ ~1.36 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm. IR spectroscopy confirms hydroxyl (ν ~3450 cm⁻¹) and ketone (ν ~1650 cm⁻¹) functionalities .

Q. What solvent systems are suitable for crystallization, and how does polymorphism affect characterization?

  • Methodological Answer : Ethanol-water (7:3 v/v) or acetone-hexane mixtures are effective for recrystallization. Polymorphism can be assessed via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Consistent thermal profiles (e.g., melting points ±2°C) indicate phase purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer : Grow high-quality crystals using slow evaporation. Refine the structure using SHELXL (via WinGX), which applies least-squares minimization to anisotropic displacement parameters. Discrepancies in bond angles (e.g., C-O-C deviations >5°) may indicate conformational flexibility. Validate with R-factor convergence (<0.05) .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or hydrogen bonding. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve the accuracy of electron density maps in crystallographic studies of this compound?

  • Methodological Answer : Collect high-resolution data (<0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXD for phase problem resolution and SHELXE for density modification. Address twinning or disorder with the TWIN/BASF commands in SHELXL .

Q. How can researchers differentiate between tautomeric forms (e.g., keto-enol) in solution?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts. In DMSO-d₆, enol tautomers show downfield hydroxyl protons (δ >12 ppm). UV-Vis spectroscopy (λ ~300 nm for keto vs. ~350 nm for enol) and pH-dependent studies (pKa ~9.5) further confirm tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.